molecular formula C26H21N5O3 B10974474 N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylquinoline-4-carboxamide

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B10974474
M. Wt: 451.5 g/mol
InChI Key: UTKFRUGIRNGBSN-UHFFFAOYSA-N
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Description

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a unique structure combining a benzoxadiazole ring, a quinoline ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole and quinoline intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include aromatic amines, carboxylic acids, and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, often involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, its anti-cancer properties may be attributed to its ability to inhibit certain kinases or disrupt cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)NICOTINAMIDE
  • N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)BENZAMIDE

Uniqueness

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is unique due to its combination of a benzoxadiazole ring, a quinoline ring, and a morpholine ring. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H21N5O3

Molecular Weight

451.5 g/mol

IUPAC Name

N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C26H21N5O3/c32-26(19-16-22(17-6-2-1-3-7-17)27-20-9-5-4-8-18(19)20)28-21-10-11-23(25-24(21)29-34-30-25)31-12-14-33-15-13-31/h1-11,16H,12-15H2,(H,28,32)

InChI Key

UTKFRUGIRNGBSN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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